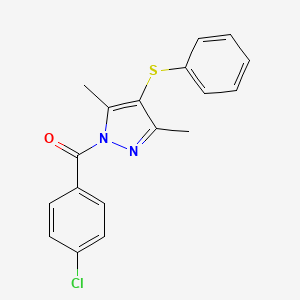

![molecular formula C21H28FN3O2 B5503785 2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)

2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives, including compounds with complex bicyclic structures similar to the molecule , often involves multi-step chemical reactions. For example, acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles have been synthesized, demonstrating the intricate steps required to produce such molecules. These processes may involve nucleophilic substitutions, ring closures, and functional group transformations to achieve the desired bicyclic acetamide structures (Mazzone et al., 1987).

Molecular Structure Analysis

The molecular structure of bicyclic acetamides, including the target molecule, is characterized by the presence of multiple ring systems and functional groups. The structural analysis often involves spectroscopic methods such as NMR and IR spectroscopy, aiding in understanding the spatial arrangement of atoms and the electronic environment. For instance, compounds like ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate offer insights into the structural intricacies of bicyclic systems (Golding & Hall, 1975).

Chemical Reactions and Properties

Bicyclic acetamides undergo various chemical reactions, influenced by their unique structural features. These reactions can include nucleophilic attacks on carbonyl groups, ring-opening reactions, and modifications of substituents. The reactivity patterns help in understanding the chemical behavior and potential applications of these compounds. For example, the reactions of ethyl 2-diazo-2-(5-fluoro-2-halonicotinoyl)acetate with trialkylphosphine leading to pyridazine derivatives highlight the versatility of bicyclic acetamides in synthetic chemistry (Miyamoto & Matsumoto, 1990).

Physical Properties Analysis

The physical properties of bicyclic acetamides, such as melting points, solubility, and crystalline structure, are crucial for their practical application and handling. These properties are often determined through experimental measurements and can provide insights into the stability and storage conditions required for these compounds. For example, the synthesis and crystal structure analysis of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide provide valuable data on the physical characteristics of similar bicyclic acetamides (Ping, 2007).

Chemical Properties Analysis

The chemical properties of bicyclic acetamides, including acidity, basicity, and reactivity towards various reagents, are fundamental to understanding their behavior in chemical reactions and potential applications. These properties are influenced by the molecular structure, particularly the electron-withdrawing or donating effects of substituents. Studies on compounds like 2-(2-chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors exemplify the significance of understanding the chemical properties of bicyclic acetamides (Lee et al., 2007).

Applications De Recherche Scientifique

Biological Activity and Synthesis

Enzyme Inhibition : Certain derivatives containing cyclopropyl moieties have been found to be effective inhibitors of cytosolic carbonic anhydrase I and II isoforms as well as acetylcholinesterase (AChE) enzymes, suggesting potential therapeutic applications in treating diseases such as Alzheimer's, Parkinson's, and other neurodegenerative conditions (Boztaş et al., 2019).

Antitumor Activity : Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown promising inhibitory effects on various cancer cell lines, indicating potential utility in cancer therapy (Albratty et al., 2017).

Cycloaddition Reactions : The cycloaddition of diazoacetamide with unstrained substrates demonstrates the synthetic versatility of compounds incorporating diazo and acetamide groups, highlighting their potential in creating novel therapeutic agents (Gold et al., 2016).

Cyclopropanation Reactions : Research on rhodium(II)-catalyzed inter- and intramolecular cyclopropanations with alkyl-diazo(triorganylsilyl)acetates explores novel synthetic pathways for creating structurally complex and biologically relevant molecules (Müller & Lacrampe, 2004).

Mechanisms of Action and Molecular Docking

Selective Inhibition : Investigations into the mechanism of action of species-selective P2X7 receptor antagonists provide a foundation for the design of targeted therapies for inflammatory and neuropathic pain, showcasing the importance of chemical specificity and receptor interaction (Michel et al., 2009).

Antimicrobial and Antifungal Properties : Certain acetamide derivatives demonstrate broad-spectrum antifungal activity, offering a potential avenue for the development of new antifungal drugs (Bardiot et al., 2015).

Propriétés

IUPAC Name |

2-[(1S,5R)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O2/c22-18-6-3-15(4-7-18)9-10-23-20(26)14-24-12-17-5-8-19(13-24)25(21(17)27)11-16-1-2-16/h3-4,6-7,16-17,19H,1-2,5,8-14H2,(H,23,26)/t17-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBDMNPPFGYOLC-PKOBYXMFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3CCC(C2=O)CN(C3)CC(=O)NCCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)CC(=O)NCCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)

![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)

![2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)

![1-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5503753.png)

![1-[3-(3-amino-1-azepanyl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone hydrochloride](/img/structure/B5503756.png)

![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)

![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)

![3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5503784.png)

![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5503800.png)

![3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5503801.png)